

# The Discovery and Development of JNJ-54119936: A RORC Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-54119936 |           |
| Cat. No.:            | B10825128    | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

JNJ-54119936 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor C (RORC), also known as RORyt. As a key transcription factor driving the differentiation of pro-inflammatory Th17 cells, RORC has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery and preclinical development of JNJ-54119936, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its characterization. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

#### Introduction

The T helper 17 (Th17) cell lineage, characterized by its production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, plays a critical role in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and multiple sclerosis. [1] The differentiation and function of Th17 cells are governed by the master transcription factor, RORC (Retinoic Acid-Related Orphan Receptor C), an immune cell-specific isoform of RORy.[1] The critical role of the IL-23/IL-17 axis in autoimmune inflammation has been clinically validated by the success of biologic therapies targeting these cytokines.[1] Consequently, the development of small molecule inhibitors of RORC has been a major focus



of pharmaceutical research to provide an orally available therapeutic option for these conditions. **JNJ-54119936** has been identified as a chemical probe for RORC, demonstrating potent inverse agonist activity.[1]

## **Discovery and Medicinal Chemistry**

The discovery of **JNJ-54119936** was the result of a medicinal chemistry effort aimed at identifying potent and selective RORC inverse agonists. The chemical structure of **JNJ-54119936** is provided below, along with that of a structurally related negative control compound, JNJ-53721590.[1]

Table 1: Chemical Properties of JNJ-54119936 and Negative Control[1]

| Compound     | Molecular Formula | Molecular Weight (<br>g/mol ) | SMILES                                                                                 |
|--------------|-------------------|-------------------------------|----------------------------------------------------------------------------------------|
| JNJ-54119936 | C33H31CIN4O3      | 580.22                        | CC(N1CCC(CC1) INVALID-LINK (c1ccc2c(c1)c(c(Cc1c cc(cc1)n1cccn1)c( n2)OC)[CI])O)=O      |
| JNJ-53721590 | C31H25Cl2N3O2     | 569.14                        | Cn1cncc1INVALID-<br>LINK<br>(c1ccc2c(c1)c(c(Cc1c<br>cc(cc1)n1cccn1)c(n.<br>2)OC)[CI])O |

The initial disclosure of this chemical series can be found in the patent application US20140107094A1.[1]

## **Mechanism of Action and Signaling Pathway**

**JNJ-54119936** functions as an inverse agonist of RORC. It binds to the ligand-binding domain (LBD) of the RORC protein, stabilizing it in an inactive conformation. This prevents the recruitment of co-activators necessary for the transcription of RORC target genes, including



those encoding for IL-17A, IL-17F, and IL-22. By inhibiting RORC activity, **JNJ-54119936** effectively suppresses the differentiation and pro-inflammatory function of Th17 cells.



RORC Signaling Pathway in Th17 Differentiation

Click to download full resolution via product page

Caption: RORC Signaling Pathway in Th17 Differentiation and its inhibition by JNJ-54119936.



# **In Vitro Pharmacology**

The in vitro activity of **JNJ-54119936** was characterized through a series of biochemical and cellular assays to determine its potency, selectivity, and target engagement.

Table 2: In Vitro Activity of **JNJ-54119936**[1]

| Assay                               | Description                                                                         | Endpoint | JNJ-54119936 | JNJ-53721590<br>(Negative<br>Control) |
|-------------------------------------|-------------------------------------------------------------------------------------|----------|--------------|---------------------------------------|
| Biochemical<br>Assays               |                                                                                     |          |              |                                       |
| ThermoFluor<br>Binding Assay        | Measures the binding affinity of the compound to the RORC ligand-binding domain.    | Kd       | 5.3 nM       | > 10 μM                               |
| Cellular Assays                     |                                                                                     |          |              |                                       |
| One-Hybrid LBD<br>Assay             | A cell-based reporter assay measuring the inverse agonist activity on the RORC LBD. | IC50     | 30 nM        | Not specified                         |
| Human Whole<br>Blood (hWB)<br>Assay | Measures the inhibition of IL- 17A production in stimulated human whole blood.      | IC50     | 332 nM       | Not specified                         |

### **Experimental Protocols**

#### Foundational & Exploratory





- 4.1.1. ThermoFluor Binding Assay[1] This assay measures the thermal stability of the RORC ligand-binding domain (LBD) in the presence of a test compound. An increase in the melting temperature (Tm) indicates compound binding. The assay is typically performed in a quantitative PCR instrument capable of monitoring fluorescence changes with increasing temperature. The RORC LBD protein is mixed with the test compound at various concentrations in a suitable buffer. A fluorescent dye that binds to hydrophobic regions of unfolded proteins is included. As the temperature is increased, the protein unfolds, exposing hydrophobic residues and causing an increase in fluorescence. The Kd is calculated from the concentration-dependent shift in Tm.
- 4.1.2. One-Hybrid LBD Assay[1] This is a cellular reporter gene assay performed in a suitable host cell line (e.g., HEK293). The cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORC LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). In the absence of an inverse agonist, the RORC LBD fusion protein constitutively activates the reporter gene. **JNJ-54119936** binds to the RORC LBD, preventing this activation and leading to a dose-dependent decrease in luciferase activity. The IC50 value is determined by measuring luminescence at a range of compound concentrations.
- 4.1.3. Human Whole Blood (hWB) Assay[1] This ex vivo assay assesses the functional activity of the compound in a more physiologically relevant matrix. Freshly collected human whole blood is pre-incubated with various concentrations of **JNJ-54119936**. The blood is then stimulated with a cocktail of agents known to induce Th17 differentiation and IL-17 production (e.g., anti-CD3/anti-CD28 antibodies, IL-23). After a defined incubation period, the plasma is collected, and the concentration of IL-17A is measured using a sensitive immunoassay, such as an ELISA or a bead-based multiplex assay. The IC50 value represents the concentration of **JNJ-54119936** that causes a 50% reduction in IL-17A production.





Click to download full resolution via product page

Caption: In Vitro and Ex Vivo Experimental Workflow for JNJ-54119936 Characterization.

## In Vivo Pharmacology

The in vivo suitability of JNJ-54119936 has been evaluated in rats.[1]

Table 3: In Vivo Testing of JNJ-54119936 in Rats[1]

| Species | Route of<br>Administration | Dose    | Outcome |
|---------|----------------------------|---------|---------|
| Rat     | Intravenous (i.v.)         | 1 mg/kg | Tested  |
| Rat     | Oral (p.o.)                | 5 mg/kg | Tested  |

Detailed pharmacokinetic and pharmacodynamic data from these in vivo studies are not publicly available at this time. It is anticipated that these studies were conducted to assess parameters such as bioavailability, clearance, and in vivo target engagement.

## Selectivity



The selectivity of **JNJ-54119936** was assessed against a panel of kinases and other off-target proteins.

Table 4: Selectivity Profile of JNJ-54119936[1]

| Panel           | Number of Targets | Concentration<br>Tested | Result                           |
|-----------------|-------------------|-------------------------|----------------------------------|
| Cerep Panel     | 50                | 1 μM and 10 μM          | < 50% inhibition for all targets |
| DiscoverX Panel | 50 kinases        | 10 μΜ                   | < 50% inhibition for all targets |

These results indicate that **JNJ-54119936** is a highly selective compound for RORC at the tested concentrations.

#### Conclusion

**JNJ-54119936** is a potent and selective RORC inverse agonist that effectively inhibits the production of the pro-inflammatory cytokine IL-17A in human whole blood. Its favorable in vitro profile and demonstrated in vivo testing make it a valuable chemical probe for studying the biology of RORC and the role of Th17 cells in disease. Further development of compounds with similar mechanisms of action holds promise for the treatment of a wide range of autoimmune and inflammatory disorders. The detailed experimental protocols and structured data presented in this guide provide a comprehensive resource for researchers in the field of immunology and drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Decoupling the role of RORyt in the differentiation and effector function of TH17 cells -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of JNJ-54119936: A RORC Inverse Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10825128#discovery-and-development-of-jnj-54119936]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com